Tert-butyl 3-[(3-ethyl-1,2-oxazol-5-yl)methylcarbamoyloxy]azetidine-1-carboxylate
Description
Tert-butyl 3-[(3-ethyl-1,2-oxazol-5-yl)methylcarbamoyloxy]azetidine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, an oxazole ring, and an azetidine ring
Properties
IUPAC Name |
tert-butyl 3-[(3-ethyl-1,2-oxazol-5-yl)methylcarbamoyloxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-5-10-6-11(23-17-10)7-16-13(19)21-12-8-18(9-12)14(20)22-15(2,3)4/h6,12H,5,7-9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIYAUXGSVGIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)OC2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazole ring One common method is the cyclization of amino acids or their derivatives to form the oxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can be applied to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the oxazole or azetidine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while substitution could produce various substituted oxazoles or azetidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets could make it useful in designing therapeutic agents.
Industry: In industry, this compound might be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be related to the biological processes affected by these interactions.
Comparison with Similar Compounds
Tert-butyl 2-(piperazin-1-yl)ethylcarbamate: This compound shares the tert-butyl group but has a different core structure.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Another compound with a tert-butyl group and an oxazole ring, but with a thiophene core.
Uniqueness: The uniqueness of Tert-butyl 3-[(3-ethyl-1,2-oxazol-5-yl)methylcarbamoyloxy]azetidine-1-carboxylate lies in its combination of the tert-butyl group, oxazole ring, and azetidine ring, which provides distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
